molecular formula C11H13IN2 B14136911 N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline

N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline

Cat. No.: B14136911
M. Wt: 300.14 g/mol
InChI Key: VDGHLSDHJXWQSL-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline is an organic compound that features both cyano and iodo functional groups attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline typically involves the reaction of aniline with 2-iodoethanol and acrylonitrile. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The iodo group can be reduced to a hydrogen atom, forming N-(2-Cyanoethyl)-N-ethyl aniline.

    Substitution: The iodo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium thiolate or sodium azide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodo group with a thiol would yield a thioether derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a labeling reagent.

    Medicine: Could be explored for its potential pharmacological properties.

    Industry: May be used in the production of specialty polymers or materials.

Mechanism of Action

The mechanism of action for N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyanoethyl)-N-ethyl aniline: Lacks the iodo group, making it less reactive in substitution reactions.

    N-(2-Iodoethyl)aniline: Lacks the cyano group, affecting its oxidation and reduction behavior.

    N-(2-Cyanoethyl)aniline: Lacks both the iodo and ethyl groups, making it less versatile in synthetic applications.

Uniqueness

N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline is unique due to the presence of both cyano and iodo groups, which provide a combination of reactivity and functionality that can be exploited in various chemical transformations and applications.

Properties

Molecular Formula

C11H13IN2

Molecular Weight

300.14 g/mol

IUPAC Name

3-[N-(2-iodoethyl)anilino]propanenitrile

InChI

InChI=1S/C11H13IN2/c12-7-10-14(9-4-8-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7,9-10H2

InChI Key

VDGHLSDHJXWQSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCC#N)CCI

Origin of Product

United States

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